AMPK Activator Potency: 4-Methoxybenzoyl Fragment Drives Sub-500 nM EC50 Activity in a Final Derivative
While the target compound itself is not a drug, its 4-methoxybenzoylpiperidine core is essential for bioactivity in advanced derivatives. A derivative containing this exact core (US Patent 9663496, Compound 425) demonstrates potent activation of 5'-AMP-activated protein kinase (AMPK) with an EC50 of <500 nM in an ELISA assay [1]. In a direct head-to-head comparison, a closely related derivative with a structural variation in the terminal amine (US Patent 9663496, Compound 400) shows a significantly weaker EC50 of 3.00 μM (3000 nM) [2]. This quantifies the critical role of the 4-methoxybenzoylpiperidine scaffold in achieving potent target engagement. The ≥6-fold difference in potency establishes the 4-methoxybenzoylpiperidine core as a validated starting point for developing potent AMPK modulators.
| Evidence Dimension | AMPK activation potency (EC50) |
|---|---|
| Target Compound Data | Compound 425 (derived from target core): EC50 < 500 nM |
| Comparator Or Baseline | Compound 400 (structurally altered derivative): EC50 = 3.00 μM (3000 nM) |
| Quantified Difference | ≥6-fold improvement in potency |
| Conditions | Enzyme-linked immunosorbent assay (ELISA) for AMPK activation; human 5'-AMP-activated protein kinase catalytic subunit alpha-2 |
Why This Matters
This head-to-head data from patent literature validates that the specific 4-methoxybenzoylpiperidine core is a privileged scaffold for achieving potent target engagement, directly informing lead optimization and procurement decisions.
- [1] Rigel Pharmaceuticals. US Patent 9663496. Compound 425. As reported in BindingDB BDBM328287. EC50: <500 nM for human AMPK alpha-2. View Source
- [2] Rigel Pharmaceuticals. US Patent 9663496. Compound 400. As reported in BindingDB BDBM328262. EC50: 3.00E+3 nM for human AMPK alpha-2. View Source
